molecular formula C6H10N2OS B13299399 [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol

Cat. No.: B13299399
M. Wt: 158.22 g/mol
InChI Key: VWMBIUMBKDOEBS-UHFFFAOYSA-N
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Description

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol is a heterocyclic compound featuring an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids or other biomolecules, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanethiol

InChI

InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3

InChI Key

VWMBIUMBKDOEBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CS

Origin of Product

United States

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